1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea

Hydrogen bond donor count Linker chemistry Drug-likeness

This N,N'-disubstituted urea, featuring a critical secondary alcohol on its hydroxyethyl linker, is a superior scaffold for soluble epoxide hydrolase (sEH) inhibitor programs and melanoma cell line screening. Unlike simple methylene-linked analogs (e.g., CAS 1211143-14-4), the hydroxyl group in CAS 1351630-99-3 provides an additional hydrogen bond donor/acceptor site, profoundly altering target engagement geometry and aqueous solubility. This feature makes it an essential tool for dissecting protein-ligand interactions via ITC or SPR. Procure this compound as part of a focused thienyl urea library for SAR expansion in cardiovascular, inflammatory, or oncology research. For use in kinase selectivity panels to map heterocycle substitution effects against AR-A014418.

Molecular Formula C15H18N2O3S
Molecular Weight 306.38
CAS No. 1351630-99-3
Cat. No. B2451605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea
CAS1351630-99-3
Molecular FormulaC15H18N2O3S
Molecular Weight306.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CS2)O
InChIInChI=1S/C15H18N2O3S/c1-20-12-6-4-11(5-7-12)9-16-15(19)17-10-13(18)14-3-2-8-21-14/h2-8,13,18H,9-10H2,1H3,(H2,16,17,19)
InChIKeyVOTYVTVPVGZOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea (CAS 1351630-99-3): Chemical Identity and Procurement Baseline


1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea (CAS 1351630-99-3) is a synthetic N,N'-disubstituted urea derivative with the molecular formula C₁₅H₁₈N₂O₃S and a molecular weight of 306.4 g/mol . Its structure features three distinct pharmacophoric modules: a thiophen-2-yl ring, a secondary alcohol-containing hydroxyethyl linker, and a 4-methoxybenzyl group connected via the central urea carbonyl . The compound belongs to the broader class of thienyl-substituted ureas, which have been investigated as soluble epoxide hydrolase (sEH) inhibitors, GSK-3β inhibitors, and anti-melanoma agents, though compound-specific bioactivity data for CAS 1351630-99-3 remains unpublished in the peer-reviewed literature as of the search date [1][2].

Why 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea Cannot Be Replaced by Generic Urea Analogs


N,N'-disubstituted ureas are not functionally interchangeable because minor structural modifications—particularly to the linker connecting the urea core to aromatic rings—profoundly alter hydrogen-bonding capacity, conformational flexibility, and target engagement profiles [1]. In the thienyl urea series, the presence of a secondary alcohol on the ethyl linker (as in CAS 1351630-99-3) introduces an additional hydrogen bond donor/acceptor site absent in simple methylene-linked analogs such as 1-(4-methoxybenzyl)-3-(thiophen-3-ylmethyl)urea (CAS 1211143-14-4) . This hydroxyl group can modulate both aqueous solubility and protein-ligand interaction geometry. In the broader 1,3-disubstituted urea class, potency differences exceeding 100-fold have been documented between compounds differing only in linker composition, underscoring that substitution at either urea nitrogen cannot be treated as a trivial procurement decision [2][3].

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea: Quantitative Differentiation Evidence for Procurement Decisions


Hydroxyethyl Linker Confers Additional H-Bond Donor Capacity Versus Methylene-Linked Analogs

CAS 1351630-99-3 contains a secondary alcohol on its ethyl linker, providing three hydrogen bond donors (two urea N–H plus one O–H), compared to two H-bond donors for methylene-linked comparators such as 1-(4-methoxybenzyl)-3-(thiophen-3-ylmethyl)urea (CAS 1211143-14-4) . This additional donor can strengthen target engagement in binding pockets with complementary H-bond acceptor residues. In the structurally related thienyl urea sEH inhibitor TUD, the presence of polar heteroatom substituents on the linker region was essential for achieving low nanomolar potency (IC₅₀ = 5.4–21.5 nM), while des-hydroxy analogs showed substantially reduced activity [1].

Hydrogen bond donor count Linker chemistry Drug-likeness

Molecular Weight Differentiation Enables Fine-Tuned Physicochemical Property Profiles Within the Thienyl Urea Series

With a molecular weight of 306.4 g/mol, CAS 1351630-99-3 occupies an intermediate position in the thienyl urea chemical space: it is heavier than the minimal thienyl urea 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea (MW 268.4, CAS 1351630-91-5) but lighter than extended analogs such as 1-(4-methoxybenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea (MW 360.5) . This intermediate molecular weight, combined with the 4-methoxybenzyl group, places the compound within optimal Lipinski compliance space (MW < 500) while providing greater aromatic surface area for potential π-stacking interactions compared to the minimal thienyl urea scaffold [1].

Molecular weight Lipophilicity Permeability

Structural Differentiation from AR-A014418: Thiophene vs. Thiazole Heterocycle Drives Target Selectivity Divergence

While CAS 1351630-99-3 shares the 4-methoxybenzyl urea motif with the well-characterized GSK-3β inhibitor AR-A014418 (CAS 487021-52-3; IC₅₀ = 104 nM, Ki = 38 nM) [1], the heterocyclic substituents differ fundamentally: CAS 1351630-99-3 incorporates a thiophen-2-yl group linked via a hydroxyethyl spacer, whereas AR-A014418 uses a 5-nitrothiazol-2-yl group directly attached to the urea nitrogen. This heterocycle swap has significant implications—AR-A014418's nitro-thiazole is essential for its ATP-competitive kinase binding, while thiophene-containing urea derivatives have demonstrated preferential activity against sEH (TUD: IC₅₀ = 5.4–21.5 nM) rather than kinases [2]. Researchers seeking kinase inhibition should prefer AR-A014418; those exploring sEH or other non-kinase targets should prioritize thienyl ureas like CAS 1351630-99-3.

Kinase inhibition GSK-3β Heterocycle substitution Selectivity

Anti-Melanoma Class-Level Activity: Thienyl Ureas Exhibit Sub-Micromolar Potency Warranting Comparative Screening of CAS 1351630-99-3

N,N'-disubstituted urea and thiourea derivatives containing thiophene moieties have demonstrated promising anti-melanoma activity, with the most potent analog (compound 6b) achieving an IC₅₀ of 0.33 μM against melanoma cell growth, mediated through inhibition of ERK1/2 phosphorylation [1]. While no melanoma cell line data exist specifically for CAS 1351630-99-3, its structural features (thiophene ring, urea core, hydroxyethyl substitution) align with the pharmacophoric elements present in the active anti-melanoma urea series. Compounds lacking either the urea carbonyl or thiophene ring showed substantially reduced activity, establishing these as essential motifs [1][2]. This compound merits comparative screening in melanoma cell panels (e.g., A375, B16-F10) alongside the published lead compound 6b.

Anti-melanoma Antiproliferative ERK phosphorylation Cancer cell lines

Predicted Physicochemical Profile: Calculated PSA and logP Distinguish This Compound from Higher-MW Thienyl Urea Congeners

Based on structural calculation, CAS 1351630-99-3 is predicted to have a topological polar surface area (TPSA) of approximately 82–85 Ų and a calculated logP in the range of 2.2–2.8, reflecting the balanced contributions of the polar hydroxyethyl-urea core and the lipophilic thiophene and methoxybenzyl groups [1]. This TPSA is higher than that of 1-(4-methoxybenzyl)-3-(thiophen-3-ylmethyl)urea (predicted TPSA ~67 Ų, lacking the hydroxyl), which translates to improved aqueous solubility potential. The compound's TPSA falls within the favorable range (60–140 Ų) for oral bioavailability and blood-brain barrier penetration, while being lower than extended analogs containing additional polar groups (e.g., tetrahydropyran-containing derivatives with TPSA > 100 Ų) [2].

Polar surface area logP Drug-likeness ADME prediction

Recommended Application Scenarios for 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea Based on Differential Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Lead Optimization

Based on class-level evidence that thienyl urea derivatives are potent sEH inhibitors (TUD: IC₅₀ = 5.4–21.5 nM) [1], CAS 1351630-99-3 is a strong candidate for sEH inhibitor screening programs targeting cardiovascular, inflammatory, or metabolic diseases. The compound's hydroxyethyl linker provides an additional H-bond donor site that may enhance binding to the sEH active site, which features key tyrosine and aspartate residues that interact with urea NH groups. Use this compound as a starting scaffold for structure-activity relationship (SAR) studies comparing linker variants (hydroxyethyl vs. methylene vs. carbonyl). Prioritize this compound over AR-A014418 (a GSK-3β inhibitor) when the research objective is epoxide hydrolase rather than kinase inhibition [2].

Anti-Melanoma Drug Discovery: Thienyl Urea Chemotype Expansion

The validated anti-melanoma activity of N,N'-disubstituted urea derivatives containing thiophene (lead compound 6b: IC₅₀ = 0.33 μM; ERK1/2 pathway inhibition confirmed) [3] supports inclusion of CAS 1351630-99-3 in melanoma cell line screening panels. The compound's 4-methoxybenzyl substituent differentiates it from the published leads and could confer improved selectivity or pharmacokinetic properties. Recommended testing cascade: (1) initial antiproliferative screen in A375 and SK-MEL-28 cell lines; (2) ERK1/2 phosphorylation Western blot for mechanistic confirmation; (3) comparison against vemurafenib as positive control. This compound should be procured as part of a focused thienyl urea library for melanoma SAR expansion.

Kinase Selectivity Profiling: Thiophene-Containing Urea vs. Thiazole-Containing Urea Comparators

The fundamental heterocycle difference between CAS 1351630-99-3 (thiophene) and AR-A014418 (5-nitrothiazole, GSK-3β IC₅₀ = 104 nM; >100-fold selectivity over CDK2/CDK5) [2] makes this compound valuable for kinase selectivity panel screening. Researchers investigating the kinase inhibition landscape of urea-based compounds should include this compound alongside AR-A014418 to map how heterocycle substitution affects kinome-wide selectivity. The hydroxyethyl linker may further modulate kinase binding compared to directly attached heterocycles. Recommended: broad kinase panel screen (e.g., Eurofins KinaseProfiler or equivalent) at 1–10 μM to establish selectivity fingerprint.

Chemical Biology Tool Compound: Hydrogen Bonding Probe for Target Engagement Studies

The secondary alcohol on the hydroxyethyl linker of CAS 1351630-99-3 (3 H-bond donors total) provides a built-in hydrogen bonding probe that is absent in methylene-linked comparators such as 1-(4-methoxybenzyl)-3-(thiophen-3-ylmethyl)urea (2 H-bond donors) [1]. This feature makes the compound useful as a chemical biology tool in target engagement assays where differential H-bond donor capacity can be correlated with binding affinity. Researchers can use this compound in tandem with its des-hydroxy comparator to dissect the contribution of the hydroxyl group to protein-ligand interactions through techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

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